

Commercial Availability and Technical Guide for 4-Acetaminophen sulfate-d4

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Compound of Interest

Compound Name: 4-Acetaminophen sulfate-d4

Cat. No.: B12364220

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4-Acetaminophen sulfate-d4**, a deuterated analog of the major acetaminophen metabolite. This document outlines its commercial availability, provides detailed experimental protocols for its use as an internal standard in quantitative analysis, and illustrates the key metabolic pathways of its non-deuterated counterpart.

Commercial Availability

4-Acetaminophen sulfate-d4 is a specialized stable isotope-labeled compound used primarily in research settings for mass spectrometry-based applications. Its commercial availability is limited to specialized chemical suppliers. While a comprehensive price list is subject to frequent changes and supplier-specific quotes, the following table summarizes known and potential suppliers. Researchers are advised to contact these vendors directly for current pricing and availability.

Supplier	Website	Known to Stock/Synthesize	Notes
Vulcanchem	--INVALID-LINK--	Yes	Lists 4-Acetaminophen sulfate-d4 for sale.
MedChemExpress	--INVALID-LINK--	Potential	Offers a wide range of deuterated standards; direct inquiry recommended.
Toronto Research Chemicals	--INVALID-LINK--	Potential	Specializes in complex organic molecules; custom synthesis may be an option.
Clearsynth	--INVALID-LINK--	Potential	Offers a variety of deuterated compounds; inquiry for custom synthesis is advisable.
Alsachim	--INVALID-LINK--	Potential	Specializes in stable isotope-labeled standards; direct inquiry recommended.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical parameters for **4-Acetaminophen sulfate-d4** is provided below.

Property	Value	Reference
Systematic Name	N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4	[1]
Molecular Formula	C ₈ H ₅ D ₄ NO ₅ S	[1]
Molecular Weight	238.28 g/mol	[1]
Isotopic Purity	≥98%	General supplier specification
Appearance	White to off-white solid	General supplier specification
Storage	-20°C	General supplier specification

Experimental Protocol: Quantification of Acetaminophen Sulfate in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantitative analysis of acetaminophen sulfate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **4-Acetaminophen sulfate-d4** as an internal standard. This method is adapted from established and validated procedures for the analysis of acetaminophen and its metabolites.[2][3]

Materials and Reagents

- **4-Acetaminophen sulfate-d4** (Internal Standard)
- Acetaminophen sulfate (Analyte)
- Human plasma (blank)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)

- Ultrapure water

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Preparation of Standards and Quality Controls

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of acetaminophen sulfate and **4-Acetaminophen sulfate-d4** in methanol.
- Working Standard Solutions: Serially dilute the acetaminophen sulfate stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
- Internal Standard Working Solution: Dilute the **4-Acetaminophen sulfate-d4** stock solution with 50:50 (v/v) methanol:water to a final concentration of 10 µg/mL.
- Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (low, mid, and high concentrations).

Sample Preparation (Protein Precipitation)

- To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (10 µg/mL **4-Acetaminophen sulfate-d4**).
- Add 150 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Parameter	Condition
LC Column	C18 column (e.g., 2.1 x 100 mm, 3.0 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions	Acetaminophen sulfate: m/z 230.0 → 150.04- Acetaminophen sulfate-d4: m/z 234.0 → 154.0
Collision Energy	Optimize for specific instrument
Source Temperature	Optimize for specific instrument

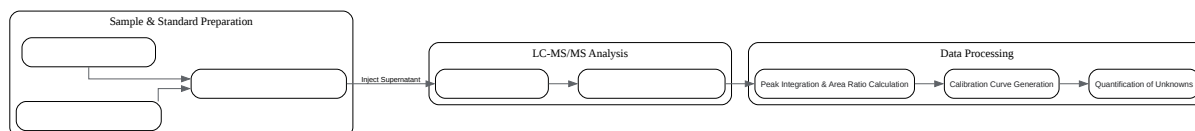
Data Analysis

Quantify acetaminophen sulfate in the unknown samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the quantitative analysis of acetaminophen sulfate using **4-Acetaminophen sulfate-d4** as an internal standard.



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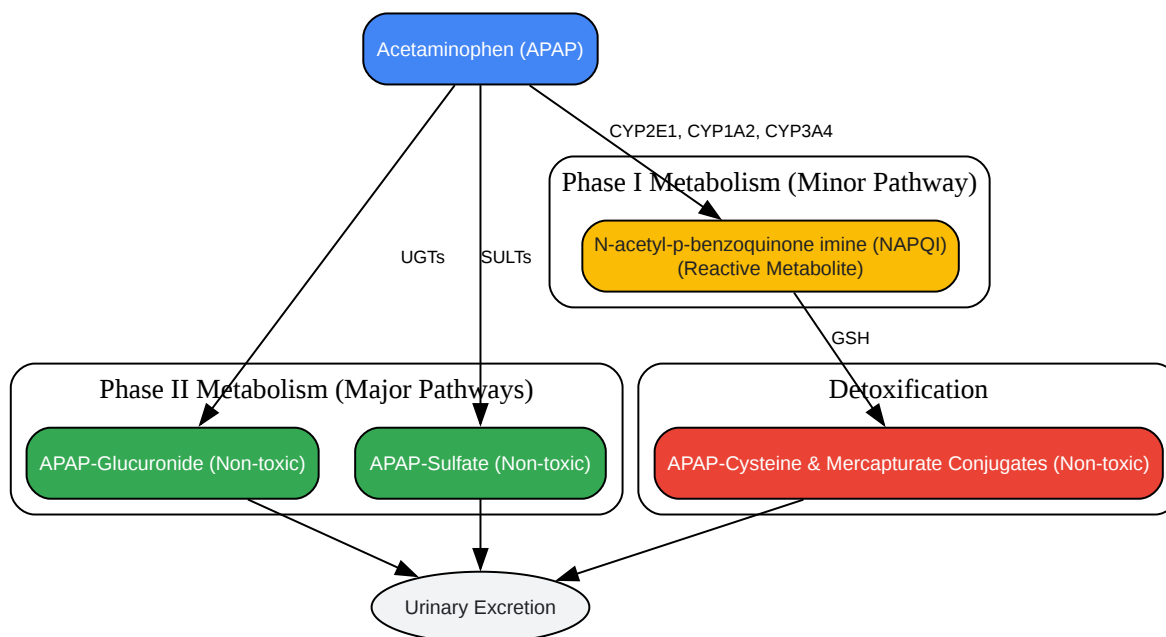
Workflow for LC-MS/MS quantification.

Acetaminophen Metabolic Pathways

The metabolism of acetaminophen is a critical factor in both its therapeutic efficacy and its potential for toxicity. The following diagrams illustrate the primary metabolic pathways at therapeutic and toxic doses.

Therapeutic Dose Metabolism

At therapeutic doses, acetaminophen is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic, water-soluble conjugates that are excreted in the urine. A small fraction is oxidized by cytochrome P450 enzymes to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is rapidly detoxified by glutathione (GSH).^{[4][5]}

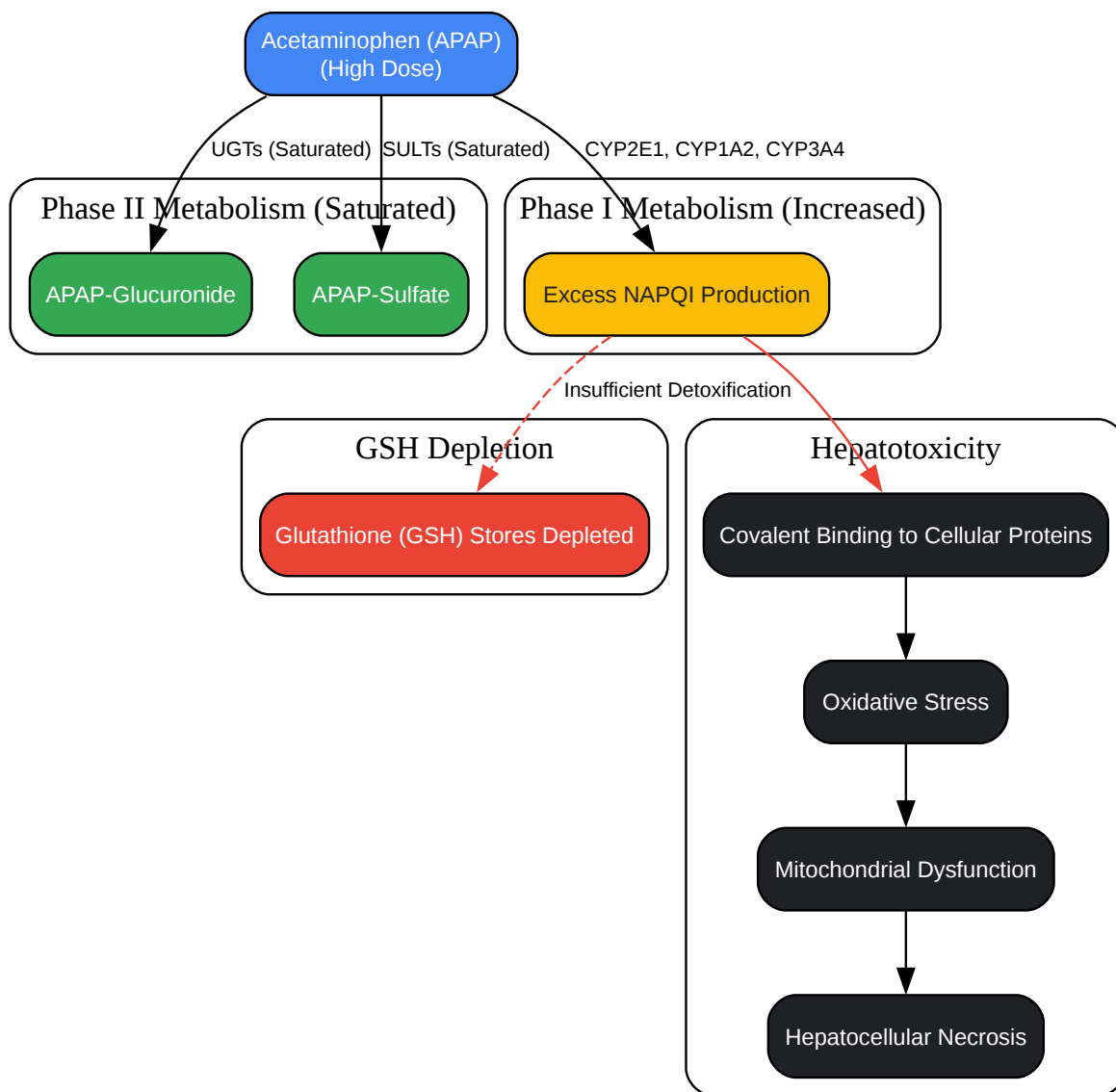


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Acetaminophen metabolism at therapeutic doses.

Toxic Dose Metabolism

Following an overdose of acetaminophen, the glucuronidation and sulfation pathways become saturated. This shunts a larger proportion of the drug down the cytochrome P450 pathway, leading to increased production of the toxic metabolite NAPQI. The depletion of hepatic glutathione stores prevents the detoxification of NAPQI, which then covalently binds to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and hepatocellular necrosis.[5]
[6][7]



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Acetaminophen metabolism at toxic doses.

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